Cas no 1481290-65-6 (5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one)

5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one
- 1481290-65-6
- EN300-1867592
- AKOS014921929
-
- インチ: 1S/C11H13NO2/c1-7-3-4-9(8(2)5-7)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13)
- InChIKey: HSFBQIVCOYQJNY-UHFFFAOYSA-N
- ほほえんだ: O1C(NCC1C1C=CC(C)=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 191.094628657g/mol
- どういたいしつりょう: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867592-10.0g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1867592-2.5g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1867592-1g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1867592-0.1g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1867592-0.5g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1867592-10g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1867592-1.0g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1867592-5.0g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1867592-0.25g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1867592-0.05g |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
1481290-65-6 | 0.05g |
$468.0 | 2023-09-18 |
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
5-(2,4-dimethylphenyl)-1,3-oxazolidin-2-oneに関する追加情報
5-(2,4-Dimethylphenyl)-1,3-Oxazolidin-2-one: A Comprehensive Overview
5-(2,4-Dimethylphenyl)-1,3-Oxazolidin-2-one, also known by its CAS Registry Number CAS No. 1481290-65-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinones, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of the 2,4-dimethylphenyl group attached to the oxazolidinone ring imparts unique chemical and biological properties to this molecule.
The structure of 5-(2,4-Dimethylphenyl)-1,3-Oxazolidin-2-one consists of a central oxazolidinone ring with a substituted aromatic group. The oxazolidinone ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug design. The 2,4-dimethylphenyl substituent adds electron-donating groups to the aromatic ring, which can influence the electronic properties of the molecule and its interactions with biological targets.
Recent studies have highlighted the potential of oxazolidinones as bioisosteres in drug design. Bioisosteres are structural analogs that can mimic the pharmacophore of a parent compound while offering improved pharmacokinetic properties or reduced toxicity. In this context, 5-(2,4-Dimethylphenyl)-1,3-Oxazolidin-2-one has been explored as a potential candidate for replacing less optimal groups in existing drugs.
The synthesis of CAS No. 1481290-65-6 involves a multi-step process that typically begins with the preparation of the oxazolidinone ring followed by substitution with the 2,4-dimethylphenyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, transition metal-catalyzed coupling reactions have been employed to construct the carbon-nitrogen bond in this molecule.
In terms of applications, 5-(2,4-Dimethylphenyl)-1,3-Oxazolidin-2-one has shown promise in several areas. In drug discovery programs targeting infectious diseases, this compound has been evaluated for its potential as an antimicrobial agent. Preclinical studies suggest that it may inhibit key enzymes involved in bacterial metabolism without causing significant toxicity to host cells.
Beyond its role in therapeutic development, this compound has also been investigated for its applications in materials science. The rigid structure of the oxazolidinone ring makes it suitable for use in polymer synthesis or as a building block for advanced materials with specific mechanical or electronic properties.
A recent study published in the Journal of Medicinal Chemistry reported on the use of CAS No. 1481290-65-6 as a lead compound in the development of new anticancer agents. Researchers found that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways that are overactive in cancer cells.
In addition to its pharmacological applications, 5-(2,4-Dimethylphenyl)-1,3-Oxazolidin-2-one has been studied for its catalytic properties. It has been used as an organocatalyst in asymmetric synthesis reactions due to its ability to stabilize transition states through hydrogen bonding and other non-covalent interactions.
The versatility of this compound is further evidenced by its role in academic research programs aimed at understanding fundamental aspects of organic chemistry. For example, it has been used as a model system for studying conformational analysis and stereochemical outcomes in complex molecules.
In conclusion, CAS No. 1481290-65-6, or 5-(2,4-Dimethylphenyl)-1,3-Oxazolidin-2-one, represents a valuable addition to the arsenal of compounds available for chemical research and development. Its unique structure and diverse applications underscore its importance as both a tool for scientific inquiry and a potential lead compound for future therapeutics.
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